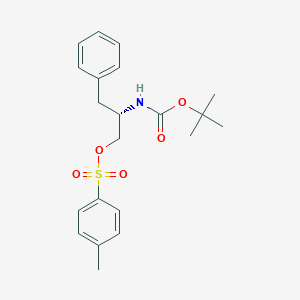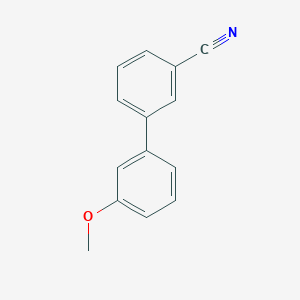
2-(2-cyanoéthyl)-3-oxobutanoate d'éthyle
Vue d'ensemble
Description
ethyl 2-acetyl-4-cyanobutanoate is an organic compound with a complex structure that includes both cyano and ester functional groups
Applications De Recherche Scientifique
ethyl 2-acetyl-4-cyanobutanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used as an adhesive . Its primary targets are surfaces that need to be bonded together. It is the active ingredient in most commercial superglues .
Mode of Action
ECA interacts with its targets by polymerizing rapidly in the presence of moisture . The small amount of moisture in the air is enough to initiate this polymerization . This reaction forms a strong bond within minutes, often stronger than the materials it joins .
Biochemical Pathways
The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is initiated by the presence of moisture and results in the formation of a strong adhesive bond .
Pharmacokinetics
It’s worth noting that despite its strength, the polymer can be removed by soaking it in acetone or mild acids . Household products such as nail polish remover or lemon juice can be used for this purpose .
Result of Action
The result of ECA’s action is the formation of a strong, durable bond between the surfaces it is applied to . This bond forms within minutes and is often stronger than the materials it joins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ECA. For instance, the presence of moisture in the air can initiate the polymerization process . Additionally, the compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be used in a well-ventilated area and stored in a cool, dry place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetyl-4-cyanobutanoate typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of ethyl acetoacetate attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by protonation to yield the final product.
Industrial Production Methods: On an industrial scale, the production of ethyl 2-acetyl-4-cyanobutanoate can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: ethyl 2-acetyl-4-cyanobutanoate can undergo oxidation reactions, particularly at the methylene group adjacent to the cyano group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of ethyl 2-acetyl-4-cyanobutanoate, which can be further utilized in different chemical syntheses.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacrylate: Known for its use in superglues, it shares the cyano and ester functional groups but differs in its polymerization behavior.
Methyl cyanoacrylate: Similar to ethyl cyanoacrylate but with a methyl ester group, it also finds use in adhesives.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacrylate.
Uniqueness: ethyl 2-acetyl-4-cyanobutanoate is unique due to its specific structure, which allows for a broader range of chemical reactions and applications compared to simpler cyanoacrylates. Its combination of cyano and ester groups provides versatility in synthetic chemistry and potential for developing new materials and pharmaceuticals.
Propriétés
IUPAC Name |
ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQTXHMZBZRXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536949 | |
| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-33-4 | |
| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)



![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)








